molecular formula C9H10ClNO3 B14761463 Ethyl 4-chloro-6-methoxynicotinate

Ethyl 4-chloro-6-methoxynicotinate

Cat. No.: B14761463
M. Wt: 215.63 g/mol
InChI Key: NBPGKRFXPWBYOX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methoxynicotinate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of nicotinic acid and features a chloro and methoxy substituent on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-6-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-6-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridine ring play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6-methoxynicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-chloro-6-methoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-5-11-8(13-2)4-7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPGKRFXPWBYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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